molecular formula C20H16O4 B6411600 4-(2-Benzyloxyphenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261969-30-5

4-(2-Benzyloxyphenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6411600
CAS RN: 1261969-30-5
M. Wt: 320.3 g/mol
InChI Key: FVEOAELOLXZHMD-UHFFFAOYSA-N
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Description

4-(2-Benzyloxyphenyl)-2-hydroxybenzoic acid, 95% (4-BOPH-2-HBA) is a hydroxybenzoic acid derivative with a benzyloxy group at the para position. It is a white powder that is mainly used in the synthesis of organic compounds and has applications in scientific research. This compound is also known as p-benzyloxybenzohydroxamic acid or 4-BOPH-2-HBA.

Mechanism of Action

The mechanism of action of 4-BOPH-2-HBA is based on its ability to form a coordination bond between the benzyloxy group and a metal ion. This coordination bond is formed by the donation of electrons from the oxygen atom of the benzyloxy group to the metal ion. The coordination bond is then stabilized by the hydrogen bond formed between the oxygen atoms of the hydroxybenzoic acid and the metal ion.
Biochemical and Physiological Effects
4-BOPH-2-HBA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as the enzyme cytochrome P450. In addition, it has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-BOPH-2-HBA in laboratory experiments is its low cost and easy availability. In addition, it is a stable compound and can be stored for long periods of time without significant degradation. However, the compound is toxic and should be handled with care.

Future Directions

The future directions for the use of 4-BOPH-2-HBA include its use in the synthesis of more complex organic molecules, such as peptides and heterocyclic compounds. It could also be used as a catalyst in the synthesis of polymers and as a ligand in the synthesis of metal complexes. In addition, it could be used in the synthesis of fluorescent dyes and as a reagent in the synthesis of pharmaceuticals. Finally, further research could be conducted to explore the biochemical and physiological effects of 4-BOPH-2-HBA.

Synthesis Methods

4-BOPH-2-HBA can be synthesized from the reaction of 4-chlorobenzhydroxamic acid and benzyl bromide in the presence of sodium hydroxide. The reaction is carried out at room temperature for 1 hour and the product is then isolated by filtration and recrystallization.

Scientific Research Applications

4-BOPH-2-HBA has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of several organic molecules, including heterocyclic compounds, amino acids, and peptides. It has also been used as a catalyst in the synthesis of polymers and as a ligand in the synthesis of metal complexes. In addition, it has been used in the synthesis of fluorescent dyes and as a reagent in the synthesis of pharmaceuticals.

properties

IUPAC Name

2-hydroxy-4-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c21-18-12-15(10-11-17(18)20(22)23)16-8-4-5-9-19(16)24-13-14-6-2-1-3-7-14/h1-12,21H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEOAELOLXZHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692188
Record name 2'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Benzyloxyphenyl)-2-hydroxybenzoic acid

CAS RN

1261969-30-5
Record name 2'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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